8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid
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Overview
Description
8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid typically involves the reaction of imidazo[1,2-b]pyridazine with bromine and chlorine under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloro-imidazo[1,2-b]pyridazine-2-carboxylic acid ethyl ester
Uniqueness
8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid is unique due to its specific halogenation pattern and carboxylic acid functional group.
Properties
Molecular Formula |
C7H3BrClN3O2 |
---|---|
Molecular Weight |
276.47 g/mol |
IUPAC Name |
8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid |
InChI |
InChI=1S/C7H3BrClN3O2/c8-5-3(7(13)14)1-10-12-2-4(9)11-6(5)12/h1-2H,(H,13,14) |
InChI Key |
JRSMGSCUHANSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1N=CC(=C2Br)C(=O)O)Cl |
Origin of Product |
United States |
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